molecular formula C17H29NO14 B1223061 N-Acetylneuraminyl-(2-6)-galactose CAS No. 35259-23-5

N-Acetylneuraminyl-(2-6)-galactose

Cat. No. B1223061
CAS RN: 35259-23-5
M. Wt: 471.4 g/mol
InChI Key: NLTUGNYYOIVQSD-XRLCZLRQSA-N
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Description

N-Acetylneuraminyl-(2-6)-galactose, also known as sialylgalactose, is a carbohydrate molecule that is vital for many biological processes. It is involved in the synthesis of ganglioside GD1A from GM1B .


Synthesis Analysis

The protein encoded by the ST6GALNAC5 gene is a Golgi type II transmembrane glycosyltransferase. This enzyme catalyzes the transfer of sialic acid to cell surface proteins to modulate cell-cell interactions .


Molecular Structure Analysis

The molecular formula of N-Acetylneuraminyl-(2-6)-galactose is C17H29NO14 and its molecular weight is 471.4 g/mol.


Chemical Reactions Analysis

The enzyme α-N-acetylneuraminyl-(2→6)-β-D-galactosyl-(1→3)-N-acetyl-β-D-glucosamine catalyzes the following chemical reaction: CMP-N-acetylneuraminate + N-acetyl-alpha-neuraminyl- (2->3)-beta-D-galactosyl- (1->3)-N-acetyl-D-galactosaminyl-R CMP + N-acetyl-alpha-neuraminyl- (2->3)-beta-D-galactosyl- (1->3)- [N-acetyl-alpha-neuraminyl- (2->6)]-N-acetyl-D-galactosaminyl-R .

Scientific Research Applications

properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO14/c1-6(21)18-11-7(22)2-17(16(29)30,32-15(11)14(28)9(24)4-20)31-5-10(25)13(27)12(26)8(23)3-19/h3,7-15,20,22-28H,2,4-5H2,1H3,(H,18,21)(H,29,30)/t7-,8-,9+,10+,11+,12+,13-,14+,15+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTUGNYYOIVQSD-XRLCZLRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10956701
Record name 6-Sialylgalactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35259-23-5
Record name N-Acetylneuraminyl-(2-6)-galactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035259235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Sialylgalactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetylneuraminyl-(2-6)-galactose
Reactant of Route 2
N-Acetylneuraminyl-(2-6)-galactose
Reactant of Route 3
N-Acetylneuraminyl-(2-6)-galactose
Reactant of Route 4
N-Acetylneuraminyl-(2-6)-galactose
Reactant of Route 5
N-Acetylneuraminyl-(2-6)-galactose
Reactant of Route 6
N-Acetylneuraminyl-(2-6)-galactose

Q & A

Q1: What is the significance of the stannylene activation method described in the paper for synthesizing α-Neu5Ac-(2→6)-Gal?

A1: The paper by [] describes a novel approach to forming the α-Neu5Ac-(2→6)-Gal linkage using stannylene activation of an unprotected D-galactopyranoside. This method offers several advantages:

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